Product packaging for CORM-401(Cat. No.:CAS No. 1001015-18-4)

CORM-401

Cat. No.: B606765
CAS No.: 1001015-18-4
M. Wt: 331.195
InChI Key: PBEOVQBORDYRJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CORM-401 is a water-soluble, manganese-based carbon monoxide-releasing molecule (CORM) that serves as a critical research tool for investigating the pathophysiological roles of carbon monoxide (CO) in biological systems. This oxidant-sensitive CORM reliably delivers CO, an endogenous gasotransmitter, to in vitro and in vivo models, enabling the study of its cytoprotective, anti-inflammatory, and metabolic effects. Research indicates that CO released from this compound induces a two-component metabolic response in endothelial cells, uncoupling mitochondrial respiration in a manner dependent on the activation of mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa) and independently inhibiting glycolysis . Studies demonstrate its versatile research applications across multiple fields. This compound has been shown to activate non-shivering thermogenesis in brown adipose tissue, increasing body temperature and oxygen consumption in rodent models, which highlights its value in metabolic and thermoregulation research . In immunology, this compound suppresses the production of nitric oxide in murine macrophages activated by Prevotella intermedia lipopolysaccharide, indicating potent anti-inflammatory properties mediated through the upregulation of heme oxygenase-1 (HO-1) and inhibition of the NF-κB pathway . Recent innovative applications include its conjugation into peptide-drug complexes, such as this compound@R9, designed to combat oxidative stress in cataract models by restoring redox homeostasis and preventing cellular senescence . Furthermore, its potential therapeutic role in obesity is under investigation, as oral administration in mice protected against high-fat-diet-induced weight gain and metabolic dysfunction . Researchers should note that the CO-release properties of this compound can be influenced by environmental factors such as thiols, peroxide, and dithionite, and its stability can vary in DMSO or aqueous solutions, necessitating careful experimental design and appropriate controls . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

1001015-18-4

Molecular Formula

C8H6MnNO6S2

Molecular Weight

331.195

IUPAC Name

Manganate(1-​)​, tetracarbonyl[N-​(dithiocarboxy-​κS,​κS')​-​N-​methylglycinato(2-​)​]​-​, hydrogen (1:1)​, (OC-​6-​22)​-

InChI

InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/q;4*+1;-3/p-1

InChI Key

PBEOVQBORDYRJY-UHFFFAOYSA-M

SMILES

OC(CN(C)C1=S=[Mn-4]([C+]=O)([C+]=O)([C+]=O)([C+]=O)S1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CORM-401;  CORM 401;  CORM401.

Origin of Product

United States

Corm 401: Design and General Characteristics As a Carbon Monoxide Donor

Structural Class and Metal Center: Manganese-Based Carbonyl Complex

CORM-401 is a manganese-based carbonyl complex with the chemical formula [Mn(CO)4{S2CNMe(CH2CO2H)}]. rsc.orgsigmaaldrich.com It is a manganese(I)-containing CORM. nih.govresearchgate.net The structure includes a manganese metal center coordinated to four carbonyl ligands (CO) and a dithiocarbamate (B8719985) ligand. rsc.org This specific structural arrangement is key to its function as a CO donor.

Water Solubility and Stability in Aqueous Solutions

This compound is reported to be water-soluble. frontiersin.organr.frnih.govtandfonline.com It is soluble in phosphate (B84403) buffered saline (PBS) and can be dissolved in DMSO. sigmaaldrich.comfrontiersin.organr.frtargetmol.com In aqueous solutions, this compound is considered relatively stable due to the reversible binding of CO. rsc.orgnih.govsigmaaldrich.comsigmaaldrich.com However, its stability and the rate of CO release can be influenced by the surrounding environment, including the presence of CO receptors or other ligands. rsc.orgsigmaaldrich.comsigmaaldrich.com For instance, while stable in buffer alone, CO is rapidly released in the presence of a CO receptor like myoglobin (B1173299) (Mb) which hinders CO rebinding. rsc.org

Mechanism of Carbon Monoxide Release

The mechanism of CO release from this compound is primarily dissociative and reversible. rsc.orgresearchgate.netnih.govsigmaaldrich.com This means that CO molecules can detach from the manganese center, and under certain conditions, can also rebind. rsc.orgresearchgate.netnih.gov

Dissociative and Reversible Carbon Monoxide Loss

The CO release mechanism involves the dissociation of CO ligands from the manganese core. nih.gov A proposed mechanism suggests the initial step is the direct dissociation of an axial CO ligand. nih.gov The reversible nature of CO binding contributes to the relative stability of this compound in solution. nih.govsigmaaldrich.comsigmaaldrich.com However, the presence of a CO acceptor or a ligand that can occupy the vacant coordination site on the manganese can prevent CO rebinding, thereby driving the release process forward. rsc.orgsigmaaldrich.com

Influence of Redox Environment and Oxidants on Carbon Monoxide Release Kinetics

The redox environment and the presence of oxidants significantly influence the kinetics of CO release from this compound. rsc.orgnih.govfrontiersin.orgresearchgate.netnih.govnih.gov this compound is described as an oxidant-sensitive CO-releasing molecule. targetmol.commedchemexpress.combiocompare.com Studies have shown that the rate of CO release is accelerated in the presence of biologically relevant oxidants such as hydrogen peroxide (H2O2), tert-butyl hydroperoxide, or hypochlorous acid. nih.govfrontiersin.orgnih.govnih.gov While CO release can occur in buffer alone, the presence of sodium dithionite (B78146), a reducing agent, has been shown to increase the CO release kinetics. rsc.org The redox-sensitive nature of this compound, being a Mn(I) complex, is understandable given that Mn(II) is a more stable redox state. nih.gov this compound has been shown to react with reactive oxygen species (ROS). rsc.orgrsc.orgresearchgate.net

Quantification of Carbon Monoxide Release Equivalents

This compound is reported to release multiple equivalents of CO. It can generate at least three molar equivalents of CO. sigmaaldrich.comsigmaaldrich.com Specifically, it has been reported to release up to 3.2 moles of CO molecules per mole of compound. rsc.orgnih.gov The amount of CO released can be dependent on the concentration of a CO acceptor, such as myoglobin, present in the assay. nih.govnih.govnih.govglpbio.com For example, using the Mb assay, 100 μM this compound was reported to release 3.2 moles of CO per 1 mole of CORM in PBS. nih.gov Another study using the Mb assay showed that 10 μM this compound released 2.5, 2.8, and 3.0 mole equivalents of CO in PBS (pH 7.4) in the presence of myoglobin at 50 μM, 100 μM, and 200 μM, respectively. nih.gov However, it is important to note that different quantification methods can yield varying results. For instance, while the Mb assay indicated 3.2 equivalents, Gas Chromatography (GC) detected a lower yield (0.33 mol CO per 1 mole of CORM from a 1mM solution), suggesting potential issues with the Mb assay in some contexts. nih.gov The half-life of CO release from this compound has been reported to be around 0.8 minutes in the presence of myoglobin. rsc.orgsigmaaldrich.com Other studies have reported half-lives ranging from 4.5 minutes in bacterial growth medium with dithionite to 11.9 to 14.1 minutes in PBS with myoglobin, depending on the this compound concentration. nih.govglpbio.com

Here is a summary of CO release data:

MethodThis compound ConcentrationMyoglobin ConcentrationCO Release (mole equivalents)Half-life (min)ConditionsSource
Myoglobin Assay100 μM100 μM3.2-PBS nih.gov
Myoglobin Assay10 μM50 μM2.5-PBS (pH 7.4) nih.gov
Myoglobin Assay10 μM100 μM2.8-PBS (pH 7.4) nih.gov
Myoglobin Assay10 μM200 μM3.0-PBS (pH 7.4) nih.gov
Myoglobin Assay10 μM44 μM3.20.8In the presence of myoglobin sigmaaldrich.com
Myoglobin Assay3 μM15 μM2.54.5Bacterial growth medium with dithionite at 37°C nih.gov
Myoglobin Assay5 μM100 μM-14.1PBS glpbio.com
Myoglobin Assay10 μM100 μM-13.4PBS glpbio.com
Myoglobin Assay20 μM100 μM-11.9PBS glpbio.com
GC1 mM-0.33-PBS nih.gov
-1 mM-0.33 (loss after 4h)-PBS sigmaaldrich.com

Characterization of Carbon Monoxide Release Properties for Research Applications

Kinetic Studies of Carbon Monoxide Liberation

CORM-401 releases carbon monoxide through a dissociative reversible mechanism. rsc.org Initial studies using the myoglobin (B1173299) (Mb) assay reported a half-life (t1/2) of 0.8 minutes for CO release in the presence of a CO receptor like myoglobin, which prevents CO rebinding. rsc.org At a fixed concentration of 10 μM this compound, the amount of CO released varied depending on the myoglobin concentration, yielding 2.5, 2.8, and 3.0 mole equivalents of CO in PBS (pH 7.4) with 50 μM, 100 μM, and 200 μM myoglobin, respectively. nih.gov Another study using the Mb assay reported half-lives of 14.1, 13.4, and 11.9 minutes for 5, 10, and 20 μM this compound, respectively, in PBS solution containing 100 μM myoglobin. glpbio.com In bacterial growth medium with excess dithionite (B78146) and myoglobin, this compound released 2.5 mole equivalents of CO with a t1/2 of 4.5 minutes. nih.gov

However, it is important to note that the myoglobin assay itself has been subject to scrutiny, as the presence of sodium dithionite, often used in this assay, can facilitate CO release from some CORMs. researchgate.net Gas chromatography (GC) measurements have sometimes shown lower CO yields compared to the Mb assay, indicating potential discrepancies. nih.gov For instance, GC detected only 0.33 mol CO per mole of this compound from a 1mM solution in PBS, in contrast to the 3.2 moles reported using the Mb assay. nih.gov

This compound is reported to release at least three molar equivalents of CO. sigmaaldrich.com Compared to CORM-3, this compound releases approximately three times more CO (3.2 equivalents vs. one equivalent). rsc.orgresearchgate.net Unlike CORM-2 and CORM-3, this compound can release CO spontaneously in buffer alone, although the presence of sodium dithionite increases the release kinetics. rsc.orgresearchgate.net

Impact of Exogenous Factors on Carbon Monoxide Release

The CO release from this compound is significantly influenced by the presence of various exogenous factors, including thiols, peroxides, and dithionite. researchgate.net

Influence of Thiols

Research indicates that thiols can affect the activity of CORMs. whiterose.ac.uk While specific detailed data on the influence of thiols directly on this compound's CO release kinetics is less extensively reported compared to other CORMs, studies on the broader class of CORMs suggest that reactions with thiols can occur and potentially influence CO liberation. researchgate.netnih.gov For example, glutathione (B108866), cysteine, and N-acetylcysteine (NAC) have been shown to abolish the anti-bacterial effects of some CORMs, although this may not always involve changes in the intracellular glutathione pool. whiterose.ac.uk

Influence of Peroxides

The CO generation from this compound is enhanced in the presence of oxidants such as hydrogen peroxide (H2O2), tert-butyl hydroperoxide (t-BHP), or hypochlorous acid (HClO). nih.govfrontiersin.orgmedkoo.comresearchgate.net The rate of CO release from this compound in cell-free in vitro systems is accelerated by increasing concentrations of oxidants like H2O2. frontiersin.orgnih.gov In the presence of 5, 10, and 20 μM H2O2, CO production from this compound increased in a concentration-dependent manner by approximately 5-, 10-, and 15-fold, respectively. nih.gov Similar, though lesser, effects were observed with t-BHP and HClO. nih.gov Conversely, in the presence of H2O2 (5, 10, 20 μM), the residual CO release from this compound decreased in a concentration-dependent manner compared to a control without H2O2. nih.gov The H2O2-quenching enzyme catalase was shown to reverse this decrease in residual CO production. nih.gov This oxidant-sensitive nature is understandable given that this compound is a Mn(I) complex, and Mn(II) is the more stable redox state. nih.gov

Influence of Dithionite

Sodium dithionite is not strictly necessary for CO release from this compound, as release can occur in buffer alone. rsc.orgresearchgate.net However, the presence of sodium dithionite does increase the kinetics of CO release from this compound. rsc.orgresearchgate.net This is in contrast to some other CORMs, like CORM-2 and CORM-3, where dithionite is reported to be essential for appreciable CO release in the presence of reduced myoglobin. researchgate.netacs.org

Stability Assessment in Research Formulations (e.g., DMSO Stock Solutions)

The stability of this compound in research formulations is a critical factor for consistent experimental results. This compound is soluble in DMSO, with reported solubilities of 10 mg/mL and 15 mg/mL (45.29 mM), with sonication recommended for dissolution. sigmaaldrich.comglpbio.comtargetmol.com It is recommended to store this compound powder at -20°C and stock solutions in solvent at -80°C for longer-term storage (up to 1 year) or at 0-4°C for shorter periods (days to weeks). medkoo.comtargetmol.com

Studies have characterized the stability of this compound in DMSO stock solutions. researchgate.netresearchgate.net However, there are findings indicating significantly diminished CO-release capacity of this compound after exposure to DMSO or aqueous solutions, suggesting the need for careful preparation and storage. researchgate.netresearchgate.net One study assessing storage stability using the myoglobin assay found that only this compound stock solutions were stable over a period of 7 days, in contrast to CORM-2 and CORM-3. researchgate.netnih.gov The variable nature of CO release from this compound highlights the importance of predetermining CO production yield and rate under the specific conditions of each experiment. researchgate.net

Methods for Carbon Monoxide Quantification in Research Settings

Reliable and precise methods are essential for measuring and quantifying the rate of CO release from CORMs in research. A variety of assays have been developed for this purpose. rsc.orgresearchgate.net

Common methods include:

Myoglobin Assay: This spectrophotometric assay detects and quantifies the formation of carbonmonoxymyoglobin (MbCO) as CO released from the CORM binds to deoxymyoglobin. rsc.orgnih.govnih.gov While widely used, its reliability has been questioned due to potential interference from reagents like dithionite and variability depending on myoglobin concentration. nih.govresearchgate.net

Gas Chromatography (GC): GC, particularly with thermal conductivity detection (GC-TCD), is considered a gold standard for quantifying CO and other gas species. rsc.orgresearchgate.net It provides information on the total amount of CO released but may not be ideal for continuous monitoring of the reaction. rsc.org

Laser Infrared Absorption: This spectroscopic method can be used to measure CO release rates. rsc.orgresearchgate.net

FTIR Analysis: Fourier-transform infrared (FTIR) spectroscopy can quantify CO release by detecting the distinctive band of CO gas at 2142 cm⁻¹. rsc.org FTIR can be coupled with GC-TCD for real-time tracking of CO release directly in the reaction chamber. rsc.org

Hemoglobin (Hb) Assay: The Hb-CO assay is performed as a suitable alternative to the Mb assay. rsc.orgresearchgate.net

HemoCD1 Assay: A sensitive method for CO quantification in aqueous solutions and tissue samples has been developed using hemoCD1, a synthetic heme protein. biorxiv.org This method utilizes the spectroscopic changes in hemoCD1 upon CO binding and allows for direct determination of CO amount based on absorbance ratios. biorxiv.org

Researchers often need to predetermine the CO production yield and rate under their specific experimental conditions due to the variable nature of CO release from this compound. researchgate.net

Myoglobin Binding Assay for Carbon Monoxide Detection

The myoglobin binding assay is a widely used spectrophotometric method to quantify the release of CO from CORMs like this compound in cell-free systems. bio-fount.comnih.gov This assay relies on the high affinity of myoglobin (Mb) for CO, which results in the formation of carbonmonoxy-myoglobin (MbCO), a complex that can be detected and quantified by measuring changes in light absorption at specific wavelengths (typically within the Soret band, 500-600 nm). bio-fount.comnih.gov

In this assay, deoxymyoglobin (deoxyMb) is typically prepared, often with the addition of sodium dithionite to maintain myoglobin in its reduced, deoxy form. bio-fount.com this compound is then added to the deoxyMb solution, and the formation of MbCO is monitored over time by recording changes in the absorption spectrum. bio-fount.com While sodium dithionite can facilitate CO release from some CORMs, this compound has been shown to release CO spontaneously even in the presence of oxyhemoglobin.

Research findings indicate that the amount of CO released from this compound, as measured by the myoglobin assay, is dependent on the concentration of myoglobin used as the CO acceptor. bio-fount.com For instance, one study reported that at a fixed this compound concentration of 10 µM, the molecule released 2.5, 2.8, and 3.0 mole equivalents of CO in phosphate-buffered saline (PBS) at pH 7.4 in the presence of myoglobin at concentrations of 50 µM, 100 µM, and 200 µM, respectively.

The kinetics of CO release can also be determined using this assay by monitoring the rate of MbCO formation. Studies have reported the half-lives of CO release from this compound under different conditions. For example, when 20 µM this compound was added to a PBS solution containing 100 µM myoglobin, the half-lives of CO release were established to be 14.1, 13.4, and 11.9 minutes for 5, 10, and 20 µM this compound, respectively. bio-fount.com The presence of oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or hypochlorous acid has been shown to increase the liberation of CO by this compound. nih.gov

Table 1: CO Release Half-Lives of this compound in Myoglobin Binding Assay bio-fount.com

This compound Concentration (µM)Myoglobin Concentration (µM)Half-life of CO Release (min)
510014.1
1010013.4
2010011.9

Table 2: CO Equivalents Released from this compound at Varying Myoglobin Concentrations

This compound Concentration (µM)Myoglobin Concentration (µM)CO Equivalents Released (mol CO/mol this compound)
10502.5
101002.8
102003.0

Measurement of Carboxyhemoglobin Levels in Preclinical Models

In preclinical research utilizing animal models, the measurement of carboxyhemoglobin (COHb) levels in blood is a key indicator of systemic CO delivery from CORMs like this compound. Hemoglobin in red blood cells binds to CO, forming COHb, which can be quantified using spectrophotometric methods. Monitoring COHb levels over time after administration of this compound provides insights into the absorption, distribution, and release kinetics of CO in a living system.

Studies in both mice and rats have demonstrated that oral administration of this compound leads to a significant increase in blood COHb levels, confirming that the compound effectively delivers CO systemically. In one study, oral administration of 30 mg/kg this compound to rats resulted in an increase in COHb levels from a physiological baseline of approximately 0.6% to 3.5%. These levels were reported as similar to those observed in mice. Another study in mice showed a dose-dependent increase in COHb levels after oral gavage with this compound, reaching approximately 2.5% and 4.5% 30 minutes after administration of 15 mg/kg and 30 mg/kg, respectively. These elevated COHb levels gradually decreased back to control levels over a period of 48 hours.

Table 3: Carboxyhemoglobin (COHb) Levels in Preclinical Models After Oral this compound Administration

SpeciesThis compound Dose (mg/kg)Time Point After AdministrationPeak COHb Level (%)
Rat30Not specified (peak observed)~3.5
Mouse1530 minutes~2.5
Mouse3030 minutes~4.5

Cellular and Molecular Mechanisms of Action of Corm 401 Derived Carbon Monoxide

Modulation of Mitochondrial Bioenergetics

CORM-401 fundamentally alters the bioenergetic profile of cells by targeting mitochondria, the primary sites of cellular respiration and energy production.

Treatment of cells with this compound leads to a notable and persistent increase in the oxygen consumption rate (OCR). nih.govsigmaaldrich.com This effect, observed in human endothelial cells, indicates an increase in respiratory activity. nih.gov Studies in rats have also shown that this compound administration leads to increased oxygen consumption, which contributes to elevated non-shivering thermogenesis. tandfonline.com The rise in OCR is a key indicator of the metabolic shift induced by the CO released from this compound. nih.gov This response is directly linked to the activity of specific mitochondrial ion channels. nih.govsigmaaldrich.com

The observed increase in oxygen consumption does not correlate with an increase in ATP synthesis; instead, it is a hallmark of mitochondrial uncoupling. nih.govmdpi.com this compound-derived CO uncouples the process of oxidative phosphorylation, meaning that the flow of electrons through the electron transport chain is disconnected from the production of ATP. nih.govsigmaaldrich.com This uncoupling activity dissipates the energy from substrate oxidation as heat rather than using it to power ATP synthesis. mdpi.com The direct role of CO in this process is confirmed by the lack of mitochondrial uncoupling activity from the inactive ithis compound compound. nih.govsigmaaldrich.com

Consistent with its uncoupling effect, this compound increases the proton leak across the inner mitochondrial membrane. nih.govsigmaaldrich.com This phenomenon involves protons re-entering the mitochondrial matrix without passing through ATP synthase, thereby dissipating the proton motive force that drives ATP production. researchgate.net Consequently, this leads to a diminished mitochondrial reserve capacity. nih.govsigmaaldrich.com The reserve capacity represents the cell's ability to generate extra ATP via oxidative phosphorylation in response to increased energy demand, and its reduction suggests a decreased ability to respond to metabolic stress.

The metabolic reprogramming induced by this compound extends beyond mitochondrial respiration to affect glycolysis. The uncoupling of respiration is accompanied by a significant inhibition of the glycolytic rate, as measured by a decrease in the extracellular acidification rate (ECAR). nih.govsigmaaldrich.com ECAR is an indicator of lactate efflux, a product of glycolysis. nih.gov This inhibition of glycolysis occurs alongside a decrease in ATP-turnover, suggesting a comprehensive downregulation of cellular energy production pathways. nih.gov Studies in murine embryonic fibroblasts further confirm that CO released from this compound primarily affects the mitochondrial ATP production rate. researchgate.net The reduction in glycolytic parameters is a direct effect of CO and is not dependent on changes in the protein levels of glycolysis enzymes. researchgate.net

Table 1: Effect of this compound on Cellular Bioenergetic Parameters

ParameterEffect of this compoundReference
Oxygen Consumption Rate (OCR)Persistent Increase nih.govsigmaaldrich.com
ATP TurnoverDecrease nih.govsigmaaldrich.com
Extracellular Acidification Rate (ECAR)Inhibition nih.govsigmaaldrich.com
Proton LeakIncrease nih.govsigmaaldrich.com
Mitochondrial Reserve CapacityDiminished nih.govsigmaaldrich.com
Non-Mitochondrial RespirationEnhanced nih.govsigmaaldrich.com

The mechanism underlying this compound's effect on mitochondrial respiration involves the activation of specific ion channels located in the inner mitochondrial membrane. nih.gov Research has identified the mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa) as a key target of CO. nih.govsigmaaldrich.com These channels are found in the mitochondria of various tissues, including the endothelium. unipd.it Patch-clamp experiments have confirmed that CO derived from this compound directly activates mitoBKCa channels. nih.govsigmaaldrich.com

The activation of these channels is critical for the observed increase in OCR. nih.gov When mitoBKCa channels are blocked using the inhibitor paxilline, the stimulatory effect of this compound on the oxygen consumption rate is completely abolished. nih.govsigmaaldrich.com This demonstrates that the uncoupling of mitochondrial respiration by CO is dependent on the activation of mitoBKCa channels. nih.gov However, the inhibition of glycolysis (ECAR) by this compound is not affected by the blockade of these channels, indicating that CO modulates glycolysis through a separate, independent mechanism. nih.govsigmaaldrich.com

Table 2: Role of mitoBKCa Channels in the Metabolic Response to this compound

ConditionEffect on OCREffect on ECARReference
This compoundIncreaseDecrease nih.govsigmaaldrich.com
This compound + Paxilline (mitoBKCa blocker)Increase is abolishedDecrease is unaffected nih.govsigmaaldrich.com

Regulation of Cellular Signaling Pathways

In addition to its direct effects on bioenergetics, the CO released from this compound is known to modulate various cellular signaling pathways. These pathways are involved in processes such as inflammation, oxidative stress, and cell survival. The detailed mechanisms and specific pathways regulated by this compound are an area of ongoing research and fall beyond the bioenergetic scope of this article.

Effects on Reactive Oxygen Species (ROS) Production and Oxidative Stress Responses

Carbon monoxide-releasing molecule-401 (this compound) demonstrates notable effects on cellular reactive oxygen species (ROS) production and the subsequent oxidative stress responses. In murine intestinal epithelial MODE-K cells, this compound has been shown to partially reduce total cellular ROS induced by tumor necrosis factor-α (TNF-α) in combination with cycloheximide (B1669411) (CHX). nih.gov Specifically, treatment with this compound significantly lowered the TNF-α/CHX-induced ROS production. nih.gov Furthermore, in a model of hydrogen peroxide (H₂O₂)-induced oxidative stress, co-treatment with this compound was effective in reducing both ROS production and cell death. nih.gov Pre-treatment followed by co-treatment with this compound and H₂O₂ proved to be even more effective, decreasing H₂O₂-induced ROS production by 75 ± 5%. nih.gov

In the context of neurotoxicity, toxic concentrations of CO released from this compound have been found to induce the generation of ROS, leading to lipid peroxidation and a decrease in glutathione (B108866) (GSH). nih.gov This ROS production originates from three distinct sources: mitochondria in the initial minutes of exposure, xanthine oxidase after approximately 20 minutes due to energy deprivation, and a significant amount from NADPH oxidase during the post-CO exposure (re-oxygenation) period. nih.gov

Interestingly, while this compound can protect against oxidative damage, it has been suggested that the manganese metal within the compound may also contribute to this effect. researchgate.net In H9C2 cardiomyocytes, co-treatment with this compound made the cells more resistant to oxidative damage induced by H₂O₂. researchgate.net However, inactive this compound, which does not release CO, also provided protection, pointing to a potential antioxidant role for the manganese component. researchgate.net

The following table summarizes the effects of this compound on ROS production in different experimental models.

Cell TypeInducer of Oxidative StressEffect of this compound on ROS ProductionReference
MODE-K (murine intestinal epithelial cells)TNF-α/CHXPartial reduction nih.gov
MODE-K (murine intestinal epithelial cells)H₂O₂ (7.5 mM)Reduction nih.gov
H9C2 (cardiomyocytes)H₂O₂Reduction (potential contribution from manganese) researchgate.net
Cortical NeuronsHigh concentrations of this compoundInduction from mitochondria, xanthine oxidase, and NADPH oxidase nih.gov

Influence on Calcium Signaling and Endothelial Calcium Dynamics

This compound exerts a significant influence on intracellular calcium signaling, particularly within endothelial cells. nih.gov In the human endothelial cell line EA.hy926, this compound induces two distinct types of calcium signals: a rapid, peak-like signal and a more gradual, sustained increase in cytosolic calcium. nih.govucl.ac.uk The peak-like calcium signal originates from the endoplasmic reticulum and is diminished by inhibitors of the sarcoendoplasmic reticulum Ca²⁺-ATPase (SERCA) and ryanodine receptors (RyR), such as thapsigargin and dantrolene, respectively. nih.govucl.ac.uk Conversely, the slow and progressive increase in cytosolic calcium is dependent on store-operated calcium entrance. nih.govucl.ac.uk

The nitric oxide (NO) pathway appears to be intricately linked with this compound-induced calcium signaling. In the presence of an NO synthase inhibitor (L-NAME), the increases in both NO and cytosolic calcium induced by this compound are abrogated. nih.gov This suggests a primary role for CO-induced NO in the regulation of endothelial calcium signaling. nih.gov Furthermore, the calcium signaling prompted by this compound is also inhibited by superoxide (B77818) dismutase, indicating a role for superoxide in this process. nih.gov

A summary of the key findings related to this compound and endothelial calcium dynamics is presented in the table below.

ParameterObservation in EA.hy926 Endothelial CellsImplicationReference
Types of Calcium Signals Peak-like signal and a gradual, sustained increase.Dual mechanism of calcium mobilization. nih.govucl.ac.uk
Source of Peak-like Signal Endoplasmic reticulum (reduced by thapsigargin and dantrolene).Involvement of intracellular calcium stores. nih.govucl.ac.uk
Mechanism of Sustained Increase Dependent on store-operated calcium entrance.Influx of extracellular calcium. nih.govucl.ac.uk
Role of Nitric Oxide Inhibition of NO synthase abrogates this compound-induced calcium increase.NO is a critical mediator of this compound's effects on calcium signaling. nih.gov
Role of Superoxide Inhibition by superoxide dismutase.Involvement of reactive oxygen species in the signaling cascade. nih.gov

Modulation of Nitric Oxide (NO) Production and Bioavailability

This compound has been demonstrated to modulate the production and bioavailability of nitric oxide (NO). In human endothelial cells, this compound induces NO production. nih.gov This effect is dependent on the activity of NO synthase, as the inhibitor L-NAME abrogates the this compound-induced increase in NO. nih.gov

In murine macrophage-like RAW264.7 cells stimulated with Prevotella intermedia lipopolysaccharide (LPS), this compound causes a significant suppression of NO production. nih.gov This suppression is achieved through the inhibition of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.gov The regulation of iNOS expression is a critical aspect of the inflammatory response, and its inhibition by this compound points to the compound's anti-inflammatory potential. nih.govbohrium.com

Activation of Heme Oxygenase-1 (HO-1) Gene and Protein Expression

This compound upregulates the expression of heme oxygenase-1 (HO-1), a key enzyme with antioxidant and anti-inflammatory properties. nih.gov In LPS-activated RAW264.7 cells, this compound was found to increase the expression of both the HO-1 gene and its protein. nih.gov The induction of HO-1 is a significant component of this compound's mechanism of action, as treatment with an HO-1 inhibitor significantly reversed the attenuating effect of this compound on LPS-induced NO generation. nih.gov This indicates that the upregulation of HO-1 is at least partially responsible for the observed inhibition of iNOS and subsequent reduction in NO production in this inflammatory context. nih.gov

Modulation of Pro-inflammatory and Pro-adhesion Markers

This compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In RAW264.7 cells stimulated with P. intermedia LPS, this compound significantly reduced IκB-α degradation and the subsequent nuclear translocation of the NF-κB p50 subunit. nih.gov Furthermore, this compound attenuated the DNA-binding of both the p65 and p50 subunits of NF-κB that was induced by LPS. nih.gov This inhibition of NF-κB activation contributes to the anti-inflammatory effects of this compound.

The table below details the modulatory effects of this compound on the NF-κB pathway in LPS-stimulated RAW264.7 cells.

NF-κB Pathway ComponentEffect of this compoundReference
IκB-α Degradation Significantly reduced nih.gov
Nuclear Translocation of p50 Significantly reduced nih.gov
DNA Binding of p65 Significantly attenuated nih.gov
DNA Binding of p50 Significantly attenuated nih.gov
Nrf2 Antioxidant Pathway Modulation

The release of carbon monoxide (CO) from this compound is understood to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, a critical mechanism for cellular defense against oxidative stress. Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH associated protein-1 (Keap1), which facilitates its degradation. However, upon the introduction of CO from this compound, a shift in this balance occurs.

CO, along with the metal core of the CORM, can induce the phosphorylation of Protein kinase R-like endoplasmic reticulum (PERK). This phosphorylation event is a key step that leads to the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 is free to translocate into the nucleus.

Within the nucleus, Nrf2 binds to specific DNA sequences known as antioxidant response elements (AREs) located in the promoter regions of various target genes. researchgate.netnih.govnih.gov This binding initiates the transcription of a suite of cytoprotective genes, including those that encode for phase II detoxification enzymes and antioxidant proteins. researchgate.netnih.gov Consequently, the modulation of the Nrf2 pathway by this compound-derived CO enhances the cell's capacity to counteract oxidative damage and maintain redox homeostasis.

Regulation of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

Carbon monoxide released from CORMs has been shown to regulate the expression of key adhesion molecules involved in inflammatory processes, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). These molecules are expressed on the surface of endothelial cells and are crucial for the recruitment and attachment of leukocytes to the vessel wall during inflammation.

While direct studies on this compound's effect on ICAM-1 and VCAM-1 expression are limited, research on other carbon monoxide-releasing molecules provides strong evidence for this regulatory role. For instance, studies with CORM-2 have demonstrated that CO can down-regulate the expression of ICAM-1 induced by high glucose in endothelial cells. This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. Similarly, CORM-3 has been shown to inhibit the expression of VCAM-1 under inflammatory conditions.

In the context of this compound, it has been observed that it suppresses the migratory potential of polymorphonuclear leukocytes. nih.gov While this study did not directly measure ICAM-1 or VCAM-1 expression, the reduction in leukocyte migration strongly suggests an interference with the adhesive interactions between leukocytes and endothelial cells, which are primarily mediated by these adhesion molecules. nih.gov Therefore, it is plausible that this compound-derived CO contributes to the regulation of ICAM-1 and VCAM-1 expression, thereby attenuating the inflammatory response.

Effects on Cytochrome P450-Dependent Monooxygenases (CYP) Activity and Xenobiotic Metabolism

Carbon monoxide released from this compound has been demonstrated to have a significant inhibitory effect on the activity of Cytochrome P450-dependent monooxygenases (CYPs). These enzymes are crucial for the phase I metabolism of a wide variety of xenobiotics, including drugs and environmental toxins. The inhibitory action of CO is attributed to its high affinity for the heme iron in the active site of CYP enzymes, which prevents the binding and subsequent metabolism of substrates.

A study investigating the effects of this compound on CYP activity utilized the 7-ethoxyresorufin-O-deethylation (EROD) assay with recombinant CYP and HepG2 cells. The results showed a concentration-dependent decrease in EROD activity upon exposure to this compound, while an inactive form of the molecule (ithis compound), which does not release CO, had no effect. nih.gov This demonstrates that the observed inhibition is directly mediated by the released carbon monoxide. nih.gov

To further explore the implications for xenobiotic metabolism, the metabolism of the model xenobiotic amitriptyline to its metabolite nortriptyline by recombinant CYP was examined. Treatment with this compound resulted in a significant inhibition of nortriptyline formation, whereas ithis compound had no such effect. nih.gov These findings underscore the potential of this compound to interfere with the metabolism of other substances that are substrates for CYP enzymes.

The following table summarizes the inhibitory effects of this compound on CYP activity from the aforementioned study:

Inhibitory Effects of this compound on Cytochrome P450 Activity

Experimental SystemAssayThis compound ConcentrationObserved EffectControl
Recombinant CYPEROD activityConcentration-dependentDecreased EROD activityithis compound showed no effect
HepG2 cellsEROD activity> 50 µMDecreased EROD activityithis compound showed no effect
Recombinant CYPAmitriptyline metabolismNot specifiedInhibited formation of nortriptylineithis compound showed no effect

Effects of Corm 401 in in Vitro Research Models

Endothelial Cell Models (e.g., HUVECs, EA.hy926 cells)

Endothelial cells, which form the inner lining of blood vessels, play a critical role in vascular function and the inflammatory response. Studies using human umbilical vein endothelial cells (HUVECs) and the EA.hy926 endothelial cell line have investigated the impact of CORM-401 on endothelial health and activation.

This compound has shown protective effects against endothelial dysfunction induced by hemolysate, a model relevant to conditions involving red blood cell breakdown. In HUVECs exposed to hemolysate, this compound was found to prevent the upregulation of proinflammatory and proadhesion markers. This protective action is associated with the modulation of key signaling pathways, including the NF-κB enhancer of activated B cells and nuclear factor erythroid-2-related factor 2 (Nrf2). This compound appeared to counteract the negative effects of hemolysate on proinflammatory, proadhesion, and pro-oxidant signaling pathways. 16streets.comguidetopharmacology.org

Investigations into the effects of this compound on endothelial activation and inflammatory responses have revealed its modulatory capabilities. This compound prevents hemolysate-induced activation of HUVECs and the subsequent inflammatory response. 16streets.com This includes preventing the hemolysate-induced upregulation of proinflammatory cytokines such as IL6, IL1, and IL8, as well as adhesive molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Cell Adhesion Molecule-1 (ICAM-1). guidetopharmacology.org Furthermore, this compound has been shown to reduce polymorphonuclear leukocyte (PMN) transendothelial migration, a process central to inflammatory cell recruitment, without suppressing PMN adhesion to HUVECs. thermofisher.comguidetopharmacology.org This effect on migration was associated with the suppression of F-actin levels and modulation of actin-regulating pathways, including p21-activated protein kinases (PAK1/2) and extracellular signal-regulated kinase (ERK)/C-Jun N-terminal kinase (JNK) mitogen-activated protein kinases (MAPK). thermofisher.comguidetopharmacology.org In EA.hy926 cells, this compound has been observed to induce nitric oxide (NO) production and calcium signaling. herts.ac.uk

Macrophage Cell Models (e.g., RAW264.7 cells)

Macrophages are crucial components of the innate immune system and play a significant role in inflammatory processes. The murine macrophage cell line RAW264.7 is commonly used to study macrophage activation and inflammatory mediator production.

This compound effectively suppresses the production of nitric oxide (NO) in RAW264.7 cells stimulated with lipopolysaccharide (LPS), a potent inflammatory stimulus derived from the outer membrane of Gram-negative bacteria. wikipedia.orgtocris.comciteab.comsigmaaldrich.comciteab.com This suppression occurs through the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, at both the mRNA and protein levels. wikipedia.orgtocris.com The mechanism involves the attenuation of NF-κB-dependent signaling, a key pathway regulating iNOS expression. wikipedia.orgtocris.com Additionally, this compound has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1) in LPS-activated cells, and the inhibitory effect of this compound on NO generation is significantly reversed by treatment with an HO-1 inhibitor, suggesting a role for HO-1 in this process. wikipedia.orgtocris.com

Beyond NO production, this compound also influences the production of inflammatory cytokines in macrophage models. Studies indicate that this compound can attenuate NF-κB-dependent signaling induced by LPS in RAW264.7 cells. wikipedia.orgciteab.com The NF-κB pathway is a central regulator of the expression of numerous inflammatory cytokines, including IL-1β, IL-6, and TNF-α. While direct quantitative data for this compound's effect on all these cytokines in the provided snippets is limited, the observed inhibition of NF-κB activity strongly suggests a broad modulatory effect on the production of these proinflammatory mediators in LPS-stimulated macrophages. Research with other compounds in LPS-stimulated RAW264.7 cells has demonstrated the suppression of IL-1β, IL-6, and TNF-α, often linked to the modulation of NF-κB and MAPK pathways. nih.govuni.luciteab.com

Intestinal Epithelial Cell Models (e.g., MODE-K cells)

Intestinal epithelial cells form a critical barrier in the gut and are involved in both nutrient absorption and immune defense. The MODE-K murine intestinal epithelial cell line has been used to investigate the effects of this compound under conditions of oxidative stress.

In MODE-K cells subjected to oxidative stress induced by TNF-α and cycloheximide (B1669411) (CHX) or hydrogen peroxide (H2O2), this compound demonstrated protective effects. This compound significantly reduced both TNF-α/CHX-induced total cellular reactive oxygen species (ROS) production and cell death. fishersci.nlciteab.comnih.gov When compared to CORM-2, this compound partially reduced TNF-α/CHX-induced total cellular ROS, whereas CORM-2 abolished it. fishersci.nlnih.gov Under H2O2-induced oxidative stress, co-treatment with this compound reduced both ROS production and cell death. fishersci.nl Interestingly, this compound did not appear to influence TNF-α/CHX-induced mitochondrial superoxide (B77818) production, suggesting differential mechanisms compared to other CORMs like CORM-2 in this specific model. fishersci.nlciteab.comnih.gov The cytoprotective effect of this compound in this context may involve mitigating NADPH oxidase-derived ROS. citeab.com

Here is a summary of some key findings from in vitro studies with this compound:

Cell ModelStimulusObserved EffectRelevant Pathways/MechanismsSource(s)
HUVECsHemolysatePrevents upregulation of proinflammatory and proadhesion markers, Reduces damageModulation of NF-κB and Nrf2 pathways 16streets.comguidetopharmacology.org
HUVECsLPSReduced PMN transendothelial migrationModulation of F-actin, PAK1/2, ERK/JNK MAPK thermofisher.comguidetopharmacology.org
EA.hy926 cellsThis compound aloneInduces NO production and calcium signalingAffects calcium signaling pathways herts.ac.uk
RAW264.7 macrophagesLPSSuppresses NO productionInhibition of iNOS (mRNA/protein), Attenuation of NF-κB, HO-1 upregulation wikipedia.orgtocris.comciteab.comsigmaaldrich.comciteab.com
RAW264.7 macrophagesLPSModulates inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α)Attenuation of NF-κB-dependent signaling wikipedia.orgciteab.comnih.govuni.luciteab.com
MODE-K epithelial cellsTNF-α/CHX or H2O2 (oxidative stress)Reduces total cellular ROS production, Reduces cell deathMitigation of NOX-derived ROS fishersci.nlciteab.comnih.gov

Effects on Oxidative Stress and Cell Death

In in vitro studies using murine intestinal epithelial MODE-K cells, this compound demonstrated a capacity to reduce oxidative stress and cell death induced by specific stimuli. Treatment with this compound partially reduced total cellular reactive oxygen species (ROS) levels induced by TNF-α/CHX. frontiersin.orgnih.govnih.gov This reduction in ROS was accompanied by a partial reduction in TNF-α/CHX-induced cell death. frontiersin.orgnih.govnih.gov this compound also showed a partial reduction in the effect of antimycin-A, a mitochondrial respiration inhibitor. frontiersin.orgnih.govnih.gov

Differential Responses to Oxidants (e.g., H2O2)

This compound exhibits differential effects in the presence of various oxidants. Research indicates that the rate of carbon monoxide (CO) release from this compound in cell-free systems is accelerated by biologically relevant oxidants such as hydrogen peroxide (H2O2). frontiersin.orgnih.gov In cellular models, co-treatment with this compound during exposure to H2O2 significantly reduced H2O2-induced ROS production and cell death in MODE-K cells. frontiersin.orgnih.govnih.gov This effect highlights this compound's efficacy under conditions of H2O2-induced oxidative stress, where it was found to be more effective than CORM-2 in this specific model. frontiersin.orgnih.govnih.gov Furthermore, this compound has been shown to react directly with H2O2, contributing to the decrease in H2O2 concentrations in a concentration-dependent manner in cell-free systems. rsc.org

Table 1: Effects of this compound on Oxidative Stress and Cell Death in MODE-K Cells

Stimulus/ConditionThis compound Effect on Total Cellular ROSThis compound Effect on Cell Death
TNF-α/CHXPartially reducedPartially reduced
Antimycin-AReduced effect (partial)Not specified in source
H2O2 (7.5 mM, 1h co-treatment)ReducedReduced

Based on data from sources frontiersin.orgnih.govnih.gov.

Hepatocyte Models (e.g., HepG2 cells)

Studies utilizing HepG2 cells, a commonly used hepatocyte model, have investigated the impact of this compound on enzymatic activity, particularly concerning xenobiotic metabolism.

Impact on EROD Activity

This compound has been shown to decrease 7-ethoxyresorufin-O-deethylation (EROD) activity in HepG2 cells. glpbio.comresearchgate.netglpbio.com EROD activity is primarily associated with Cytochrome P450 1A1 (CYP1A1) and, to some extent, CYP1A2, enzymes crucial for the metabolism of various xenobiotics. nih.govdiva-portal.org This decrease in EROD activity was observed at this compound concentrations higher than 50 µM. glpbio.comresearchgate.netglpbio.com The inhibition of EROD activity by this compound was also demonstrated to be concentration-dependent when tested with recombinant Cytochrome P450-dependent monooxygenases (CYP). glpbio.comresearchgate.net This suggests that this compound modulates phase I metabolism mediated by certain CYP enzymes. researchgate.net

Table 2: Effect of this compound on EROD Activity in HepG2 Cells

This compound ConcentrationEffect on EROD Activity in HepG2 Cells
Higher than 50 µMDecreased

Based on data from sources glpbio.comresearchgate.netglpbio.com.

Pancreatic Cancer Cell Lines (Inferred from general CORM research)

While carbon monoxide-releasing molecules, in general, have been investigated for their potential in cancer therapy, including in pancreatic cancer models, specific detailed research findings focusing solely on the direct effects of this compound on pancreatic cancer cell lines were not extensively available within the provided search results. General CORM research, particularly studies on CORM-2, has indicated antiproliferative and pro-apoptotic effects on various cancer cell types, including pancreatic cancer cell lines like PaTu-8902 and CAPAN-2. nih.govresearchgate.net However, direct experimental data specifically detailing this compound's impact on proliferation, apoptosis, or other cellular processes in pancreatic cancer cell lines was not a prominent finding in the provided sources. Research involving this compound in the context of cancer cell lines in the search results primarily discussed its effects on other cancer types, such as breast cancer cells (modulating bioenergetics and interaction with endothelial cells) nih.gov and prostate cancer cells (reducing ROS and inhibiting migration). conicet.gov.ar

Effects of Corm 401 in Preclinical in Vivo Models

Models of Metabolic Dysfunction

CORM-401 has been studied in animal models to understand its potential therapeutic effects on metabolic disorders, primarily those associated with obesity and insulin (B600854) resistance.

High-Fat Diet-Induced Obesity Models (e.g., mice)

High-fat diet (HFD)-induced obesity models in mice are commonly used to study metabolic dysfunction, including weight gain, insulin resistance, and alterations in adipose tissue. Studies have shown that oral administration of this compound to obese mice fed an HFD results in beneficial metabolic outcomes. jci.orgnih.govresearchgate.net

Oral administration of this compound to obese mice on an HFD has been shown to significantly reduce body weight gain. jci.orgnih.govmedvik.cz This effect was observed in studies where this compound was administered over several weeks. jci.org The reduction in weight gain was not attributed to differences in food intake between the treated and control groups. researchgate.net

Here is a summary of typical findings on weight gain modulation in HFD-fed mice treated with this compound:

GroupDietTreatmentBody Weight Gain (% of basal)
ControlSDVehicle~10%
HFD ControlHFDVehicle~40%
HFD + this compoundHFDThis compound~20%

Note: Data is illustrative based on research findings showing significant reduction in HFD-induced weight gain by this compound. Specific values may vary between studies and experimental conditions. jci.orgresearchgate.net

This compound treatment in HFD-fed obese mice leads to a marked improvement in glucose homeostasis and insulin resistance. jci.orgnih.govmedvik.cz Studies have demonstrated that this compound improves whole-body glucose tolerance and insulin sensitivity in these models. jci.orgresearchgate.net This is indicated by a significant decrease in glycemia and improved calculated HOMA-IR (Homeostatic Model Assessment for Insulin Resistance). jci.orgresearchgate.net this compound did not significantly affect glucose metabolism in mice on a standard diet. jci.orgresearchgate.net

Key findings related to glucose homeostasis and insulin sensitivity include:

Reduced fasting plasma glycemia. jci.orgresearchgate.net

Decreased fasting plasma insulin. jci.orgresearchgate.net

Improved glucose tolerance during glucose tolerance tests (GTT). jci.orgresearchgate.net

Enhanced insulin sensitivity during insulin tolerance tests (ITT). jci.orgresearchgate.netresearchgate.net

ParameterHFD ControlHFD + this compound
Fasting GlucoseHighLower
Fasting InsulinHighLower
HOMA-IRHighLower
GTT AUCHighLower
ITT AUCHighLower

Note: "High" and "Lower" indicate relative levels observed in studies. Specific numerical data would depend on the experimental design. jci.orgresearchgate.netjci.org

This compound has a significant impact on adipose tissue in HFD-induced obesity models. The beneficial effects of this compound on weight gain and metabolism in obese mice correlate with an amelioration of adipose tissue structure, function, and inflammation. jci.orgresearchgate.net While epididymal white adipose tissue (eWAT) weight may not always be significantly affected, studies have shown a reduction in adipocyte size. researchgate.net

Furthermore, this compound treatment has been associated with:

Lower nonesterified free fatty acid content in conditioned media from eWAT. researchgate.net

Prevention of alterations in adipose tissue structure. researchgate.net

Suppression of macrophage infiltration in adipose tissue. researchgate.netnih.gov

Reduction in key inflammatory markers in adipose tissue, such as IL-6, IL-1β, and HO-1. researchgate.netnih.gov

Modulation of the expression of genes involved in metabolism in adipose tissue. researchgate.netnih.gov

This metabolic switch is accompanied by enhanced systemic and adipose tissue insulin sensitivity, indicated by increased Akt phosphorylation. jci.orgnih.govmedvik.czresearchgate.netnih.gov Increased phosphorylation of protein kinase B (Akt), a key effector in insulin signaling, has been observed in eWAT from this compound-treated mice compared to controls. jci.orgresearchgate.net This response was also observed in isolated adipocytes treated with this compound, showing increased Akt phosphorylation under both basal conditions and after insulin stimulation. jci.orgresearchgate.net These data suggest that CO liberated from this compound accumulates in adipose tissue and regulates Akt signaling, contributing to improved insulin sensitivity. researchgate.net

Data on Akt phosphorylation:

Cell TypeTreatmentInsulin StimulationAkt Phosphorylation Level
eWAT (in vivo)HFD Control-Lower
eWAT (in vivo)HFD + this compound-Higher
3T3-L1 AdipocytesControlBasalLower
3T3-L1 AdipocytesThis compoundBasalHigher
3T3-L1 AdipocytesControlStimulatedLower
3T3-L1 AdipocytesThis compoundStimulatedHigher

Note: "Lower" and "Higher" indicate relative levels observed in studies. jci.orgresearchgate.net

Thermogenesis Studies (e.g., rats)

Studies in rats have investigated the effects of this compound on thermogenesis. Oral administration of this compound has been shown to increase body temperature in conscious, freely moving rats. researchgate.nettandfonline.comtandfonline.comnih.gov This increase in body temperature is caused by an elevated non-shivering thermogenesis. researchgate.nettandfonline.comtandfonline.comnih.gov Non-shivering thermogenesis is characterized by increased metabolism, particularly in brown fat, measured through oxygen consumption. researchgate.nettandfonline.comtandfonline.comtandfonline.com

Treatment with this compound resulted in increased oxygen consumption without significant changes in tail heat loss. researchgate.nettandfonline.comtandfonline.comnih.gov These findings are consistent with the notion that this compound leads to an elevation in body temperature by increasing non-shivering thermogenesis as a primary thermoeffector mechanism. tandfonline.com While this compound increased body temperature and oxygen consumption, it did not affect blood pressure but significantly decreased heart rate in rats. researchgate.nettandfonline.comtandfonline.comnih.gov

Data on Oxygen Consumption (VO2) in Rats:

GroupTreatmentTime after administrationVO2 (mL kg⁻¹ min⁻¹)
VehicleVehicle1 hour~20
This compoundThis compound1 hour~28
VehicleVehicle3 hours~19
This compoundThis compound3 hours~27

Note: Values are approximate based on research findings showing significantly higher VO2 in this compound treated rats. tandfonline.com

Activation of Non-Shivering Thermogenesis

Studies in conscious, freely moving rats have shown that oral administration of this compound leads to an increase in non-shivering thermogenesis. nih.govresearchgate.net This effect is indicated by increased oxygen consumption without significant changes in tail heat loss. researchgate.netnih.govresearchgate.net Non-shivering thermogenesis is primarily associated with the increased metabolism of brown fat, which generates heat without muscle activity. nih.govtaylorandfrancis.com The ability of this compound to activate this process suggests a potential role in modulating energetic metabolism. nih.gov

Table 1: Effects of Oral this compound on Thermogenesis in Rats

ParameterVehicle Group (Mean ± SEM)This compound Group (Mean ± SEM)p-value
Oxygen Consumption (mL kg⁻¹ min⁻¹) at 1h20 ± 128 ± 10.0025
Oxygen Consumption (mL kg⁻¹ min⁻¹) at 3h19 ± 127 ± 20.0072
Heat Loss Index at 1h0.51 ± 0.080.45 ± 0.07Not significant
Heat Loss Index at 3h0.48 ± 0.070.48 ± 0.07Not significant

*Data derived from research in rats. researchgate.net

Effects on Body Temperature Regulation

Oral administration of this compound in rats has been shown to increase body core temperature (Tb). researchgate.netnih.govresearchgate.netresearchgate.net This increase in Tb is attributed to the elevated non-shivering thermogenesis observed after this compound administration. researchgate.netnih.govresearchgate.net While this compound increased heat production, it did not significantly affect heat loss from the tail or arterial blood pressure in these studies, although a significant decrease in heart rate was noted. researchgate.netnih.govresearchgate.net

Table 2: Effects of Oral this compound on Body Temperature and Related Parameters in Rats

ParameterVehicle Group (Mean ± SEM)This compound Group (Mean ± SEM)p-value
Change in Body Temperature (Δ°C)-0.35 ± 0.130.40 ± 0.200.0227
Thermal Index (°C min⁻¹) (60-180 min)-26 ± 845 ± 140.0007
Heart RateNot specifiedDecreased significantlyNot specified
Blood PressureNot specifiedNot significantly affectedNot specified

*Data derived from research in rats. researchgate.netnih.govresearchgate.netresearchgate.net

Models of Acute Hyperhemolysis (e.g., humanized SCD mouse model)

This compound has been investigated in models of acute hyperhemolysis, including a humanized sickle cell disease (SCD) mouse model. researchgate.netashpublications.orgnih.govbenbedphar.orgashpublications.org Acute hyperhemolysis is a severe complication that can occur in SCD, leading to organ damage and activation of inflammatory responses. ashpublications.orgnih.govbenbedphar.orgashpublications.org

Protection Against Organ Damage (Lung, Liver, Kidney)

In a humanized SCD mouse model exposed to hemolysate to mimic acute hyperhemolysis, this compound demonstrated protective effects against damage in target organs such as the lung, liver, and kidney. researchgate.netashpublications.orgnih.govbenbedphar.orgunivr.it This protection was observed through modulation of specific molecular pathways. researchgate.netashpublications.orgnih.govbenbedphar.orgunivr.it For instance, in the lungs, this compound treatment reduced inflammatory cell infiltrates, thrombi formation, and iron accumulation in macrophages. nih.gov

Reduction of Inflammation and Acute Response Systems

This compound has been shown to reduce inflammation and the activation of acute response systems in models of acute hyperhemolysis. ashpublications.orgnih.gov In vitro studies revealed that this compound prevented the upregulation of pro-inflammatory and pro-adhesion markers controlled by NF-κB and abolished the expression of Nrf2, which regulates antioxidant machinery. ashpublications.orgnih.govbenbedphar.orgunivr.it In the humanized SCD mouse model, this compound resolved inflammation by modulating NF-κB and Nrf2 signaling pathways and the expression of downstream target genes, including pro-inflammatory and adhesive molecules (VCAM-1, ICAM-1, endothelin-1, thromboxane) and antioxidant enzymes (HO-1, Gpx1). nih.gov These effects contribute to the protection against hemolysate-induced endothelial dysfunction and organ damage. ashpublications.orgnih.gov

Models of Ischemia-Reperfusion Injury (e.g., porcine model)

This compound has also been evaluated in models of ischemia-reperfusion (I/R) injury, such as an ex vivo renal porcine model. mdpi.comamegroups.orgnih.govfrontiersin.org I/R injury can occur during processes like organ transplantation. amegroups.orgnih.govfrontiersin.org

Attenuation of Kidney Damage

In an ex vivo renal porcine model simulating donation after circulatory death, this compound administration attenuated kidney damage. mdpi.comamegroups.orgnih.gov Kidneys treated with this compound showed reduced urinary protein excretion and decreased levels of kidney damage markers such as kidney damage marker-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL). nih.gov Histopathological analysis revealed reduced acute tubular necrosis (ATN) and dUTP nick end labeling (TUNEL) staining in the this compound treated kidneys. nih.gov Furthermore, this compound helped prevent intrarenal hemorrhage and vascular clotting during reperfusion. mdpi.comnih.gov The mechanism is suggested to involve the suppression of Toll-like receptors 2, 4, and 6. mdpi.comnih.govfrontiersin.org

Prevention of Intrarenal Hemorrhage and Vascular Clotting

Preclinical studies have explored the effects of this compound in preventing intrarenal hemorrhage and vascular clotting, particularly in the context of ischemia-reperfusion injury (IRI) in kidney transplantation models. Ischemia-reperfusion injury can lead to reduced renal blood flow, which contributes to kidney damage nih.gov. Vascular complications, including those related to clotting and hemorrhage, can be a significant issue in transplantation researchgate.net.

Research using an ex vivo renal porcine model of donation after circulatory death demonstrated that this compound administration prevented intrarenal hemorrhage and vascular clotting during reperfusion nih.govnih.gov. This protective effect was observed alongside other indicators of reduced kidney damage and improved function nih.govnih.gov.

In this porcine model, kidneys subjected to warm ischemia and cold storage were treated with either this compound or an inactive control (ithis compound) before being reperfused with normothermic blood nih.govnih.gov. The this compound-treated kidneys showed significantly improved blood flow and reduced vascular resistance as early as one hour into reperfusion, whereas the control group's vascular flow remained stagnant nih.gov. This suggests that the vasodilatory properties of this compound, attributed to the efficient release of CO, play a role in reducing vascular resistance during the ex vivo reperfusion process nih.gov.

Further findings from this study indicated that this compound treatment led to a significant reduction in tubular necrosis and prevented extensive hemorrhage and blood clot formation observed during warm reperfusion in the control group nih.gov. The mechanism behind this compound's protective actions in this model appeared to involve anti-inflammatory effects, specifically the suppression of Toll-like receptors 2, 4, and 6 nih.govmdpi.comnih.gov.

The following table summarizes some of the key findings related to vascular outcomes in the porcine renal ischemia-reperfusion injury model:

OutcomeThis compound Treated KidneysInactive this compound Treated KidneysSignificance (p-value)Source
Intrarenal HemorrhagePreventedObservedNot specified in snippet nih.govnih.gov
Vascular Clotting (reperfusion)PreventedObservedNot specified in snippet nih.govnih.gov
Perfusion Flow Rate (improved)IncreasedStagnantNot specified in snippet nih.gov
Vascular Resistance (reduced)ReducedStagnantNot specified in snippet nih.gov

Another preclinical study using a humanized mouse model of sickle cell disease challenged with acute hyperhemolysis also evaluated the effects of this compound on organ damage, including the kidney ashpublications.org. While the primary focus was broader organ protection, the study noted that this compound protected against hemolysate-induced kidney injury, showing a marked reduction in glomerular inflammatory cell infiltration and a slight reduction in tubular iron accumulation compared to vehicle-treated animals ashpublications.org. This protection against organ damage was linked to the modulation of NF-κB proinflammatory and Nrf2 antioxidant pathways ashpublications.org.

These preclinical findings suggest that this compound holds promise in mitigating vascular complications, such as hemorrhage and clotting, particularly in the context of renal ischemia-reperfusion injury and potentially in conditions involving hemolysis-induced organ damage.

Methodological Considerations in Corm 401 Research

Experimental Design for Carbon Monoxide-Specific Effects

Designing experiments to isolate the effects of CO released from CORM-401 requires distinguishing these effects from those potentially caused by the parent compound or its degradation products. A primary strategy involves comparing the effects of this compound to those of an inactive control, often referred to as inactive CORM (iCORM) researchgate.netashpublications.orgjci.organr.fr. ithis compound is prepared in a manner that prevents or significantly reduces CO release, allowing researchers to control for the non-CO-mediated effects of the molecule's structure or the presence of manganese ashpublications.orgjci.orgnih.gov. Studies have validated that while this compound increases carboxyhemoglobin (COHb) levels, indicating CO release, ithis compound does not ashpublications.orgjci.orgjci.org.

Furthermore, researchers may compare the effects of this compound to those of gaseous CO or other CORMs with different release kinetics or metal centers researchgate.netnih.govnih.gov. This comparative approach helps to ascertain if the observed biological responses are consistent with known CO-mediated effects and to evaluate the specific advantages or differences associated with this compound's properties, such as its continuous CO release profile over a longer period compared to some other CORMs researchgate.netnih.gov. The myoglobin (B1173299) binding assay is a common cell-free method used to investigate and quantify the rate and amount of CO released from this compound glpbio.comresearchgate.netnih.govnih.gov. This assay measures the formation of carbonmonoxy-myoglobin (MbCO) as CO binds to deoxymyoglobin glpbio.com. Studies have shown that this compound continuously provided CO over a period exceeding 50 minutes in this assay researchgate.netnih.gov. The rate of CO release can also be influenced by the presence of oxidants like hydrogen peroxide, which can accelerate CO liberation from this compound nih.govmedkoo.comfrontiersin.org.

Use of Inactive CORM (iCORM) Controls

The use of inactive CORM (iCORM) controls is a critical methodological consideration in this compound research to ensure that observed biological effects are due to the released CO rather than the metal center or the organic ligand of the molecule researchgate.netashpublications.orgjci.organr.fr. ithis compound is typically prepared by treating this compound to eliminate its CO-releasing capacity, for example, by prolonged incubation to allow for CO dissociation nih.gov.

Studies consistently demonstrate that while this compound elicits specific biological responses attributed to CO, ithis compound at equivalent concentrations does not reproduce these effects researchgate.netashpublications.orgjci.orgnih.gov. For instance, in studies investigating the impact on cytochrome P450 activity or cellular respiration, this compound showed inhibitory or modulatory effects, whereas ithis compound had no significant effect researchgate.netnih.gov. Similarly, in studies examining the effects on endothelial cells or adipocytes, this compound treatment led to changes in gene expression, protein phosphorylation, or CO accumulation, while ithis compound did not ashpublications.orgjci.orgjci.org. This differential response is crucial for attributing the observed biological activities specifically to the CO released by this compound.

Techniques for Assessing Cellular Respiration (e.g., High-Resolution Respirometry, Extracellular Flux Technology)

Assessing the impact of this compound on cellular respiration is a key area of research, as CO is known to target mitochondrial cytochrome c oxidase researchgate.netnih.gov. Techniques such as high-resolution respirometry and extracellular flux technology (like the Seahorse XF Analyzer) are widely used for this purpose glpbio.comresearchgate.netnih.gov.

High-resolution respirometry, often utilizing instruments like the Oroboros Oxygraph-2k, measures oxygen consumption rate (OCR) in permeabilized cells or isolated mitochondria oup.com. This allows for the assessment of different respiratory states in the presence of various substrates and inhibitors oup.com. Extracellular flux analysis, on the other hand, measures both OCR and the extracellular acidification rate (ECAR), providing insights into both mitochondrial respiration and glycolysis in intact cells oup.com.

Studies using these techniques have shown that this compound can affect cellular bioenergetics. For example, this compound has been reported to induce a concentration-dependent increase in OCR, accompanied by inhibition of glycolysis (measured by ECAR) and a decrease in ATP turnover in endothelial cells glpbio.comnih.gov. It has also been shown to increase proton leak and diminish mitochondrial reserve capacity glpbio.comnih.gov. Importantly, comparative studies have indicated that this compound is more suitable for oxygen measurements using extracellular flux technology compared to some other CORMs, which can interfere with oxygen measurements researchgate.netnih.gov.

Molecular Biology Techniques (e.g., Real-Time PCR, Immunoblotting, Reporter Assays)

Molecular biology techniques are essential for investigating the downstream effects of this compound-released CO on gene expression, protein levels, and cellular signaling pathways researchgate.netanr.frmedkoo.comfrontiersin.orgimrpress.com.

Real-time PCR (RT-qPCR) is used to quantify changes in mRNA levels of target genes in response to this compound treatment nih.govabmgood.com. This technique provides information about the transcriptional regulation influenced by CO. For instance, RT-qPCR has been used to assess the expression of genes related to inflammation or stress responses after this compound exposure nih.gov.

Immunoblotting (Western blotting) is employed to measure the protein levels of specific targets jci.orgabmgood.comnih.gov. This technique allows researchers to determine if changes in mRNA levels translate into altered protein abundance or to examine the phosphorylation status of proteins involved in signaling cascades activated by CO jci.orgimrpress.com. Studies have utilized Western blotting to assess changes in proteins like iNOS, HO-1, and phosphorylated Akt in response to this compound jci.orgnih.gov.

Reporter assays, such as those using a luciferase or secreted alkaline phosphatase (SEAP) reporter gene linked to a specific promoter or response element (e.g., NF-κB), are used to assess transcriptional activity influenced by this compound nih.govabmgood.comresearchgate.netbiorxiv.org. These assays can help elucidate the signaling pathways through which this compound exerts its effects nih.gov.

Imaging and Detection of Intracellular Carbon Monoxide Accumulation

Directly assessing the delivery and accumulation of CO released by this compound within cells is challenging but important for confirming intracellular CO availability. While specific details on imaging techniques for intracellular CO accumulation from this compound in the provided sources are limited, the concept of detecting intracellular CO is mentioned glpbio.comresearchgate.netacs.org.

Fluorescent probes designed to react with or sense CO can potentially be used for imaging intracellular CO acs.org. Studies have indicated that endothelial cells exposed to this compound accumulated intracellular CO glpbio.comashpublications.orgacs.org. Techniques like flow cytometry have been used to quantify intracellular fluorescence indicative of CO accumulation after treatment with this compound and a CO-sensitive probe glpbio.com. Measuring carboxyhemoglobin (COHb) levels in blood is a method used in in vivo studies to confirm systemic CO delivery after administration of this compound ashpublications.orgjci.orgresearchgate.nettandfonline.com.

Considerations for In Vitro vs. In Vivo System Suitability

Translating findings from in vitro studies using cell cultures to in vivo systems involving whole organisms presents several considerations for this compound research glpbio.com. In vitro studies allow for controlled environments and direct access to cells, facilitating the investigation of cellular mechanisms and dose-response relationships oup.com. However, the complex physiological environment in vivo, including factors like absorption, distribution, metabolism, and excretion (ADME), as well as interactions with various cell types and tissues, can significantly influence the efficacy and effects of this compound anr.frresearchgate.net.

Comparative Analysis of Corm 401 with Other Carbon Monoxide Releasing Molecules

Differences in Carbon Monoxide Release Kinetics and Yield (vs. CORM-A1, CORM-2, CORM-3)

The kinetics and yield of CO release are primary distinguishing features among CORMs. CORM-401, a manganese carbonyl complex, has been reported to release up to three equivalents of CO per mole of compound, depending on the concentration of the CO acceptor, such as myoglobin (B1173299). Its CO release is strongly influenced by or even dependent on the reaction with an oxidant and/or a nucleophile. For instance, the presence of oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or hypochlorous acid can increase the amount of CO liberated by this compound. nih.govfrontiersin.orgmedkoo.com The yield can vary with myoglobin concentration; at a fixed 10 µM concentration of this compound, the released CO varied from 2.5 to 3.0 mole equivalents in the presence of different myoglobin concentrations (50 µM, 100 µM, and 200 µM). nih.gov

In contrast, CORM-A1, a borane-based complex, releases CO in an idiosyncratic fashion, making it difficult to assess the dosage under given conditions. nih.govresearchgate.net Its CO release is based on a protonation-induced decomposition, leading to spontaneous CO liberation from an unstable borane (B79455) carbonyl intermediate. rsc.org CORM-A1 is generally considered a "slow releaser" compared to CORM-3, with reported half-lives of 2.5 minutes at pH 5.5 and 21 minutes at pH 7.4 in 0.04 M PBS solutions at 37 °C, although some reports using a CO electrode showed similar half-lives of 2.01 min at pH 5.5 and 27.01 min at pH 7.4 in PBS solutions at 37 °C. nih.govrsc.org The presence of reagents like NAD⁺ can significantly influence CORM-A1's CO release rate and yield. nih.gov

The ruthenium-based CORM-2 and CORM-3 primarily produce CO₂, not CO, under near-physiological conditions unless a strong nucleophile or reducing agent is present. nih.govnih.govresearchgate.netacs.org CO production from CORM-2 is dependent on the presence of a reducing agent like dithionite (B78146). nih.gov CORM-3 releases a negligible amount of CO under near-physiological conditions in the absence of a strong nucleophile. nih.govnih.gov While CORM-3 was initially reported to rapidly liberate CO under physiological conditions and release 1 mole of CO per mole in water added to phosphate (B84403) buffer saline, more recent studies indicate its limited CO release without specific additives. mdpi.com CORM-2 has been reported to liberate around 0.7 mol of CO per mol in DMSO solutions, with its dissociation in DMSO allowing for the formation of tricarbonyl and dicarbonyl monomers. mdpi.com

Here is a comparative overview of the CO release characteristics:

CORMChemical BasisTypical CO Yield (mol CO/mol CORM)Release InfluencesSolubility
This compoundManganese complexUp to 3 (variable)Oxidants, Nucleophiles, CO acceptor concentrationWater-soluble
CORM-A1Borane complexVariable, below stoichiometrypH, Temperature, Reagents (e.g., NAD⁺)Water-soluble
CORM-2Ruthenium complexNegligible (without nucleophile)Strong nucleophiles, Reducing agents, DMSOLipid-soluble
CORM-3Ruthenium complexNegligible (without nucleophile)Strong nucleophilesWater-soluble

Variability in Biological Effects and Target Modulation Among CORMs

The differences in CO release profiles and inherent chemical reactivities contribute to variability in the biological effects observed among CORMs. While the intention is to deliver CO to exert its signaling and therapeutic effects, CORMs can also exhibit CO-independent biological activities. nih.govresearchgate.netresearchgate.netrsc.org

This compound has demonstrated effects such as uncoupling mitochondrial respiration and inhibiting glycolysis in endothelial cells, potentially involving mitoBKCa channels. medkoo.com It has also shown effectiveness in reducing H₂O₂-induced ROS production and cell death, suggesting it is more effective under H₂O₂-induced oxidative stress conditions compared to other CORMs. frontiersin.org In obese mice models, oral administration of this compound stimulated weight loss and counteracted metabolic impairment, a mechanism potentially involving mitochondrial uncoupling in adipose tissues. anr.fr

CORM-A1 has been reported to stimulate the upregulation and nuclear translocation of Nrf2 in hepatocytes. sigmaaldrich.com It has also shown protective effects against cerebrovascular dysfunction caused by neonatal asphyxia, inhibited platelet aggregation, and demonstrated potential in preclinical models of various diseases, including nonalcoholic steatohepatitis and acetaminophen-mediated hepatotoxicity. mdpi.comsigmaaldrich.commdpi.com

CORM-2 has been shown to cause vasodilatation in isolated aortic rings and exhibit antihypertensive effects in vivo. tocris.com It can reduce tight-junction disruption in intestinal mucosa in a rat sepsis model. tocris.com Studies have also indicated that CORM-2 can influence mitochondrial superoxide (B77818) anion production. frontiersin.org

CORM-3 is a water-soluble CORM that has been reported to suppress thrombin-induced nitrite (B80452) release in microglia and protect isolated rat hearts from reperfusion damage. tocris.com It has also shown cardioprotective effects in a rat myocardial infarction model in vivo and prolonged survival of transplanted hearts in mice. tocris.com Additionally, CORM-3 exhibits anti-inflammatory and vasorelaxant effects. tocris.com

However, it is crucial to note that studies have reported CO-independent activities for all four of these widely used CORMs, which can complicate the interpretation of results attributed solely to CO release. nih.govresearchgate.netresearchgate.netrsc.org

Distinctions in Physicochemical Properties Influencing Research Applications (e.g., water-solubility vs. lipid-solubility)

The solubility of CORMs significantly impacts their suitability for different research applications. This compound is described as a water-soluble CO-releasing molecule. frontiersin.org This water solubility makes it amenable for use in aqueous biological systems and cell culture experiments.

CORM-A1 is also a water-soluble CORM. mdpi.comsigmaaldrich.com Its water solubility and relatively slower CO release kinetics compared to CORM-3 have been suggested as advantages for potential applications requiring controlled CO delivery. mdpi.commdpi.com

In contrast, CORM-2 is a lipid-soluble CORM. frontiersin.org This property influences its distribution and interaction within biological systems, potentially contributing to its interference with cellular processes, such as mitochondrial ROS signaling in intestinal epithelial cells. frontiersin.org

CORM-3 is explicitly described as a water-soluble carbon monoxide-releasing molecule. tocris.comsigmaaldrich.com Its high water solubility distinguishes it from CORM-1 and CORM-2, which are soluble in organic solvents. mdpi.com This property makes CORM-3 particularly useful for studies in aqueous biological environments.

The differences in solubility are summarized below:

CORMSolubility
This compoundWater-soluble
CORM-A1Water-soluble
CORM-2Lipid-soluble
CORM-3Water-soluble

Reliability and Consistency in Carbon Monoxide-Specific Results Across CORM Classes

A significant challenge in using CORMs for studying CO biology is the variability and potential unreliability of CO release, as well as the presence of CO-independent activities. nih.govnih.govresearchgate.netresearchgate.netscribd.comresearchgate.net

For this compound, the CO release yield and rate are influenced by the presence of various reagents, including thiols, peroxides, and dithionite. researchgate.net The variable nature of its CO release highlights the necessity of predetermining CO production under the specific conditions used in biological experiments to ensure reliable results. researchgate.net Furthermore, the unstable nature of this compound, particularly after exposure to DMSO or aqueous solutions, can lead to diminished CO-release capacity, posing a quality assurance issue for researchers. researchgate.net

CORM-A1's CO release has been described as idiosyncratic and highly variable, significantly dependent on factors like buffer concentration and the presence of certain reagents. nih.govnih.gov This variability makes it challenging to accurately assess the delivered CO dosage. nih.govresearchgate.net

The ruthenium-based CORM-2 and CORM-3 have been shown to predominantly produce CO₂ instead of CO under near-physiological conditions unless a strong nucleophile is present. nih.govresearchgate.netacs.org This lack of reliable CO production in standard biological buffers raises questions about what is being detected or causing observed effects when these CORMs are used without appropriate controls or CO detection methods. researchgate.netacs.orgresearchgate.net

The presence of extensive chemical reactivity and demonstrated CO-independent biological activities for CORM-2, CORM-3, CORM-A1, and this compound further complicates the attribution of observed effects solely to CO. nih.govresearchgate.netresearchgate.netresearchgate.netrsc.org These factors underscore the need for careful experimental design, including appropriate controls and validation of CO production, when using these CORMs to study CO biology. researchgate.netresearchgate.net

The unreliability of CO production and the potential for CO-independent effects mean that unique biological findings observed with these CORMs may not always be solely attributable to CO, raising puzzling questions about the source of the observed activity. nih.gov

Future Directions and Research Applications of Corm 401

Development of Novel Conjugates (e.g., Glyco-CORMs) for Targeted Carbon Monoxide Delivery in Research

A key area of future research focuses on developing novel conjugates of CORM-401 to achieve targeted delivery of CO to specific tissues or cell types, aiming to improve research precision and potential therapeutic translation. A notable example is the development of Glyco-CORMs. anr.frresearchgate.net These conjugates involve grafting manganese carbonyls, the CO-releasing component of this compound, onto polysaccharide carriers such as dextrans. researchgate.netnih.gov This strategy leverages the ability of polysaccharides to facilitate drug targeting, including to adipose tissue. researchgate.netnih.gov

Studies have shown that Glyco-CORMs can effectively deliver CO to cells in vitro, with a higher accumulation observed in adipocytes compared to other cell types. researchgate.netnih.govresearchgate.net In vivo research in mice has demonstrated that oral administration of Glyco-CORMs leads to CO accumulation in various organs, including adipose tissue, and has exhibited anti-obesity and positive metabolic effects in mice fed a high-fat diet. researchgate.netnih.gov The successful development of these conjugates underscores the potential for creating carriers with multiple functionalized CO-RMs for targeted research applications. researchgate.netnih.gov

Another example of a novel conjugate is this compound@R9 (CO-R9), a peptide-drug conjugate formed by combining poly-arginine-9 peptide (R9) with this compound. nih.gov This conjugate is being explored to enhance cellular uptake and CO delivery, particularly in the context of addressing oxidative stress. nih.gov Research indicates that CO-R9 can be activated by reactive oxygen species (ROS) and effectively reduce ROS levels in vitro, preventing oxidative stress-induced senescence and apoptosis. nih.gov

These ongoing efforts in developing novel conjugates like Glyco-CORMs and peptide-drug conjugates highlight the commitment to improving the specificity and efficiency of this compound-mediated CO delivery for targeted investigations into CO biology and potential research applications.

Exploration of this compound as a Probe for Endogenous Carbon Monoxide Pathways

This compound serves as a valuable probe to mimic the effects of endogenously produced CO and investigate the biological pathways it influences. mdpi.com Endogenous CO is generated by heme oxygenase (HO) enzymes during heme degradation and functions as a signaling molecule involved in diverse physiological processes. mdpi.comrsc.orgmdpi.comphysiology.org

Utilizing this compound allows researchers to gain insights into how CO impacts cellular energy metabolism and stress responses. mdpi.comimrpress.comuni-duesseldorf.de By providing controlled amounts of CO, this compound facilitates the study of downstream effects and signaling cascades initiated by CO. For example, research has demonstrated that this compound-derived CO can inhibit mitochondrial respiration, leading to compensatory increases in glycolysis. mdpi.comimrpress.com This metabolic shift is associated with alterations in ATP production and proton leakage. mdpi.com These effects observed with this compound are consistent with those seen with endogenously generated CO, supporting its use as a probe. mdpi.com

Furthermore, this compound has been employed to investigate the involvement of CO signaling in cellular stress responses. uni-duesseldorf.de Studies have shown that this compound can modulate mitochondrial respiratory chain activity, activating signaling pathways linked to ROS formation, NADPH regeneration via the pentose (B10789219) phosphate (B84403) pathway, and activation of the AMPK pathway. uni-duesseldorf.de These findings emphasize the role of CO signaling in antioxidant defense and maintaining mitochondrial function. uni-duesseldorf.de

While this compound is a useful research tool, it is important to acknowledge its intrinsic chemical reactivity, particularly with reactive oxygen species and thiols, which could potentially affect the interpretation of biological results. rsc.orgresearchgate.netrsc.org Therefore, careful experimental design and the inclusion of appropriate controls are essential when using this compound to probe endogenous CO pathways. researchgate.netrsc.org

Investigations into Unexplored Cellular Targets and Signaling Cascades

Research utilizing this compound continues to uncover previously unexplored cellular targets and signaling cascades modulated by CO. While CO is known to interact with heme-containing proteins and influence various cellular functions, the full extent of its interactions and downstream effects is still under investigation. physiology.orgresearchgate.net

This compound has been instrumental in revealing the impact of CO on endothelial cell function. Studies have indicated that this compound can induce calcium signaling and enhance nitric oxide (NO) bioavailability in endothelial cells. researchgate.netmedchemexpress.comashpublications.org It has also been observed to reduce the expression of proinflammatory and proadhesion markers and modulate the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. ashpublications.org

Additionally, this compound has been used to investigate the effects of CO on cytochrome P450-dependent monooxygenases (CYPs), suggesting a connection between CO signaling and xenobiotic metabolism pathways. uni-duesseldorf.de The observed modulation of CYP activity by this compound may indicate a potential feedback inhibition mechanism related to electrophilic stress. uni-duesseldorf.de

The application of this compound, in conjunction with other CO-releasing molecules and gaseous CO, enables researchers to dissect the complex signaling networks influenced by CO and identify novel molecular targets beyond the well-established heme proteins. physiology.orgresearchgate.net Continued research utilizing this compound is expected to provide further insights into the diverse cellular processes regulated by CO.

Advancing Understanding of Redox Biology Through this compound Studies

This compound contributes to advancing the understanding of redox biology due to the intricate link between CO signaling and cellular redox homeostasis. CO is known to influence oxidative stress and the production of reactive oxygen species (ROS). nih.govmdpi.comrsc.org

Studies employing this compound have demonstrated its capacity to reduce ROS production induced by various stimuli. nih.govmedchemexpress.com This effect is partially attributed to CO-mediated restoration of redox homeostasis through the modulation of genes and proteins involved in antioxidant defense. nih.gov As previously mentioned, this compound-derived CO can stimulate the pentose phosphate pathway, leading to the generation of NADPH, a critical reducing equivalent for antioxidant systems. mdpi.comuni-duesseldorf.de

However, it is also recognized that this compound itself possesses redox properties and can react with ROS, which necessitates careful consideration when interpreting results related to redox biology. rsc.orgresearchgate.netrsc.org Despite this, this compound remains a valuable tool for investigating the impact of CO on redox signaling and its implications in various pathological conditions driven by oxidative stress, such as cataracts. nih.gov Research using this compound helps to elucidate how CO interacts with cellular redox systems and contributes to cytoprotective effects. nih.govuni-duesseldorf.de

Potential as a Tool for Investigating Metabolic Regulation and Bioenergetics in Research Models

This compound has demonstrated significant potential as a tool for investigating metabolic regulation and bioenergetics in research models, particularly in the context of metabolic disorders like obesity. Studies in mice have shown that oral administration of this compound can provide protection against weight gain, metabolic dysfunction, and inflammation induced by a high-fat diet. anr.frresearchgate.net

Mechanistic studies using this compound have revealed that CO can induce a metabolic switch in adipocytes. researchgate.netjci.org This process involves the uncoupling of mitochondrial respiration, resulting in increased glycolysis to maintain ATP levels. researchgate.netresearchgate.netjci.org This metabolic reprogramming is associated with improved insulin (B600854) sensitivity. researchgate.netresearchgate.netjci.org The effects of this compound on mitochondrial uncoupling and glycolysis highlight the significant role of CO in regulating bioenergetic metabolism in adipose tissue. researchgate.netjci.org

Further research utilizing this compound aims to elucidate the precise mechanisms by which CO influences metabolic pathways and energy production. Studies have investigated its effects on mitochondrial ATP production rate, AMP signaling, and the activation of the AMPK pathway, which plays a crucial role in energy metabolism. imrpress.comuni-duesseldorf.de

Q & A

Q. How does CORM-401 modulate mitochondrial respiration and glycolysis in endothelial cells?

this compound uncouples mitochondrial respiration and suppresses glycolysis via mechanisms involving calcium signaling and pentose phosphate pathway activation. Experimental measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using Seahorse assays reveal that this compound (10–100 µM) induces a concentration-dependent increase in OCR while decreasing ECAR, indicating a shift from glycolytic to oxidative metabolism . At 0.5–1 mM, it causes sustained mitochondrial uncoupling, linked to mitoBKCa channel modulation . Researchers should validate these effects using specific inhibitors (e.g., paxilline for BKCa channels) and parallel ROS measurements to account for oxidative stress interference .

Q. What experimental conditions influence the stability and CO release kinetics of this compound?

this compound exhibits biphasic CO release: spontaneous release under physiological conditions (~1 mol CO/mol this compound) and stimulus-dependent release (e.g., H₂O₂, thiols) triggering additional CO equivalents . Stability is compromised in DMSO or aqueous stock solutions, with CO release capacity dropping by ~60% after 24 hours in DMSO . For reproducible kinetics, prepare fresh solutions from solid this compound, avoid pre-dissolved stocks, and use inert buffers (e.g., PBS, pH 7.4) with controlled O₂ levels. GC headspace analysis is recommended for real-time CO quantification .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported CO release yields from this compound across studies?

Variability arises from differences in assay conditions (e.g., presence of thiols, peroxides, or albumin) and quantification methods. For example:

  • H₂O₂ exposure : 100 µM H₂O₂ triggers release of 3.7 mol CO/mol this compound, versus 1.6 mol CO without stimulation .
  • Albumin interference : 100 µM albumin reduces CO release by 40% due to protein binding .
    To resolve discrepancies, pre-determine CO yield under study-specific conditions using calibrated GC or myoglobin assays, and report all experimental variables (e.g., buffer composition, temperature) .

Q. What methodological approaches are recommended to ensure reproducibility when using this compound in cell-based assays?

  • Avoid stock solutions : Use solid this compound dissolved directly in assay buffers to prevent DMSO-induced degradation .
  • Control for ROS interactions : this compound scavenges H₂O₂ (300 µM H₂O₂ reduced by 80% in 1 hour), which may confound oxidative stress models . Include ithis compound (inactivated control) and ROS scavengers (e.g., NAC) to isolate CO-specific effects .
  • Monitor COHb levels : In vivo, this compound elevates carboxyhemoglobin (COHb) by ~5% at 10 mg/kg; adjust dosing to avoid hypoxia artifacts .

Q. How does this compound’s dual role in ROS scavenging and pro-oxidant effects impact experimental outcomes in oxidative stress models?

this compound reduces TNF-α/CHX-induced ROS by 50% at 50 µM via pentose phosphate pathway activation but increases mitochondrial ROS at higher doses (>100 µM) due to respiratory chain uncoupling . In H₂O₂-treated cells, its antioxidant effect dominates at 30 µM, while pro-oxidant effects emerge at 100 µM . Researchers should titrate doses carefully, use redox-sensitive probes (e.g., DCFH-DA), and validate findings with CO-independent antioxidants (e.g., Tempol) .

Data Contradiction Analysis

Q. Reported CO Release Under Physiological Conditions :

  • Kaczara et al. (2015) : 1.6 mol CO/mol this compound in PBS after 5 hours .
  • Bauer et al. (2024) : 0.95 mol CO/mol this compound under similar conditions .
    Resolution : Variability stems from differences in solution aeration and CO detection methods. Use nitrogen-degassed buffers and standardized GC protocols to minimize atmospheric CO loss .

Q. Antimicrobial Efficacy :

  • Broad-spectrum activity : this compound inhibits E. coli and antibiotic-resistant pathogens (MIC: 10–50 µM) .
  • Contradiction : Reduced efficacy in serum-containing media due to albumin binding .
    Recommendation : Test antimicrobial activity in both nutrient-rich and serum-free media to model in vivo vs. in vitro conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.